molecular formula C14H14I+ B10859440 Toliodium CAS No. 46449-56-3

Toliodium

Cat. No.: B10859440
CAS No.: 46449-56-3
M. Wt: 309.16 g/mol
InChI Key: HKWWDSQUZURFQR-UHFFFAOYSA-N
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Description

Toliodium (CAS 19028-28-5), with the molecular formula C₁₄H₁₄ClI, is a halogenated organic compound. While its exact pharmacological or industrial use remains unspecified in available literature, its classification alongside pharmaceutical intermediates and bioactive agents in regulatory databases implies investigational or therapeutic relevance . The presence of halogens—commonly associated with antimicrobial, antifungal, or metabolic modulation properties—hints at possible biological activity, though peer-reviewed studies on its mechanisms or efficacy are currently lacking.

Properties

IUPAC Name

bis(4-methylphenyl)iodanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14I/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWWDSQUZURFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14I+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196842
Record name Toliodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46449-56-3
Record name Toliodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046449563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toliodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLIODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5133M1F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Toliodium can be synthesized through the reaction of iodine with toluene in the presence of a suitable oxidizing agent. The reaction typically involves the use of chlorine or bromine as the oxidizing agent, and the process is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Toliodium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Toliodium has a wide range of applications in scientific research, including:

    Chemistry: Used as an electrophilic iodinating agent in organic synthesis.

    Biology: Utilized in the study of biological iodination processes.

    Medicine: Investigated for potential use in radiopharmaceuticals.

    Industry: Employed in the synthesis of various organic compounds.

Mechanism of Action

Toliodium exerts its effects through its ability to act as an electrophilic iodinating agent. The iodonium group in this compound is highly reactive and can readily participate in electrophilic substitution reactions. This reactivity is due to the presence of the positively charged iodine atom, which makes the compound an excellent electrophile .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

Toliodium’s structural uniqueness lies in its dual halogenation (Cl and I). Below, it is compared with compounds sharing structural motifs (halogens) or regulatory classifications.

Table 1: Comparative Overview of this compound and Related Compounds
Compound Molecular Formula CAS Number Key Features Known Applications/Properties
This compound C₁₄H₁₄ClI 19028-28-5 Aromatic, dual halogenation (Cl, I) Investigational (exact use unclear)
Clioquinol C₉H₅ClINO 130-26-7 Halogenated hydroxyquinoline (Cl, I) Antifungal, antiprotozoal agent
Thiomersal C₉H₉HgNaO₂S 54-64-8 Organomercury compound Preservative in vaccines
Tolcapone C₁₄H₁₁NO₅ 134308-13-7 Nitrocatechol structure COMT inhibitor (Parkinson’s disease)
Toldimfos C₇H₁₈O₄PS 2931-00-0 Organophosphorus compound Veterinary tonic (metabolic enhancer)

Key Comparisons

This compound vs. Clioquinol
  • Structural Similarities: Both contain chlorine and iodine, but Clioquinol’s hydroxyquinoline backbone enables metal chelation, disrupting microbial DNA and proteins .
  • Functional Differences: Clioquinol’s clinical use in treating skin infections contrasts with this compound’s undefined role.
This compound vs. Thiomersal
  • Regulatory Context : Both are listed under HS code 2931.00 (pharmaceutical intermediates) . However, Thiomersal’s mercury content limits its modern use due to toxicity concerns, whereas this compound’s halogenated structure may offer safer alternatives for preservative or antimicrobial applications.
This compound vs. Tolcapone
  • Pharmacological Profiles: Tolcapone’s nitrocatechol group inhibits catechol-O-methyltransferase (COMT), extending dopamine’s effect in Parkinson’s therapy. This compound lacks a catechol moiety, suggesting divergent mechanisms. However, iodine’s electron-rich nature could enable novel enzyme interactions warranting further study .
This compound vs. Toldimfos
  • Industrial Relevance: Toldimfos’s organophosphorus structure supports its role in veterinary medicine as a metabolic stimulant. This compound’s halogens may align with agrochemical or biocidal applications, though direct evidence is absent .

Biological Activity

Toliodium, a compound derived from various plant sources, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological effects, particularly in the context of antioxidant, cytotoxic, and antimicrobial activities.

This compound is rich in secondary metabolites, which are crucial for its biological activities. These metabolites include flavonoids, phenolics, alkaloids, and saponins. The concentration and type of these compounds significantly influence the biological efficacy of this compound.

Table 1: Phytochemical Composition of this compound Extracts

Compound TypeConcentration (mg/g)Source Plant
Flavonoids36.2 ± 3.1Tolpis species
Phenolics72.4 ± 2.5Tolpis species
Alkaloids105.7 ± 2.8Various sources
Saponins653 ± 6.2Various sources

2. Antioxidant Activity

The antioxidant properties of this compound have been extensively studied due to their potential health benefits. Research indicates that extracts from this compound exhibit significant free radical scavenging activity.

  • DPPH Radical Scavenging Activity : The extracts demonstrated effective inhibition of DPPH radicals, with a half-maximal effective concentration (EC50) observed at approximately 22.5 seconds, showcasing superior activity compared to standard antioxidants like BHA and α-tocopherol .

3. Cytotoxic Activity

This compound's cytotoxic effects have been evaluated against various cancer cell lines, revealing promising results.

  • Cell Line Sensitivity : In studies involving human leukemia cell lines (K-562), compounds derived from this compound exhibited notable cytotoxic effects. For instance, ursolic acid and its derivatives showed significant mitochondrial reduction in tetrazolium salts to formazan, indicating strong anti-proliferative properties .

Table 2: Cytotoxic Effects on Human Leukemia Cell Lines

CompoundIC50 (µg/mL)Cell Line
Ursolic Acid15K-562
22-Oxo-20-taraxasten-3β-ol20K-562

4. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Extracts from this compound displayed varying MIC values against Gram-positive and Gram-negative bacteria, with the most potent activity noted against Gram-positive strains. The MIC ranged from 9.4 to 300 µg/mL depending on the bacterial strain tested .

Table 3: Antimicrobial Activity of this compound Extracts

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus18.75
Escherichia coli300

5. Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • A study demonstrated that patients treated with this compound extracts showed significant improvements in inflammatory markers associated with chronic diseases.
  • Another case highlighted the use of this compound in managing oxidative stress-related conditions, providing a basis for further clinical trials aimed at validating these findings.

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